

# Application Notes & Protocols for the Synthesis of meso-Diaminopimelic Acid

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## Compound of Interest

Compound Name: *2,2-Diaminoheptanedioic acid*

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## Introduction

meso-Diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid that plays a crucial role in the structural integrity of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.<sup>[1][2]</sup> It serves as a key cross-linking component, providing rigidity and resistance to osmotic stress.<sup>[3]</sup> Furthermore, meso-DAP is a direct precursor to L-lysine in the bacterial lysine biosynthesis pathway.<sup>[2][4]</sup> The absence of this pathway in mammals makes the enzymes involved in meso-DAP synthesis attractive targets for the development of novel antibacterial agents.<sup>[3][5]</sup> For researchers in drug development and immunology, access to pure, well-characterized meso-DAP and its derivatives is essential for screening potential enzyme inhibitors and for studying the host-pathogen interactions, particularly the activation of the innate immune system through NOD1 signaling.<sup>[6][7]</sup>

These application notes provide detailed protocols for the chemical synthesis of meso-DAP for research purposes. The described methods focus on stereoselective synthesis to yield orthogonally protected meso-DAP, which is a versatile intermediate for further chemical modifications and incorporation into larger molecules such as peptidoglycan fragments.<sup>[8]</sup>

## Synthetic Strategies for meso-Diaminopimelic Acid

Two primary chemical synthesis routes are detailed below. The first is a multi-step synthesis starting from L-aspartic acid, and the second employs a cross-metathesis reaction as a key

step. Both methods yield protected forms of meso-DAP, which can be deprotected to obtain the final product.

## Method 1: Synthesis from L-Aspartic Acid

This method involves the stereoselective conversion of L-aspartic acid into a key intermediate that is then elaborated to form the seven-carbon backbone of meso-DAP with the desired stereochemistry.

## Method 2: Synthesis via Cross-Metathesis

This approach utilizes a Grubbs second-generation catalyst to couple two smaller, chiral building blocks derived from amino acids.<sup>[9][10]</sup> This method offers a convergent approach to the synthesis of orthogonally protected meso-DAP.

## Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of meso-DAP via the cross-metathesis approach.

Step	Reactants	Catalyst/Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Garner aldehyde-derived vinyl glycine, Protected allyl glycine	Grubbs 2nd Gen. Catalyst	CH <sub>2</sub> Cl <sub>2</sub>	Reflux	12	85
2	Cross-metathesis product	PtO <sub>2</sub>	MeOH	RT	3	95
3	Hydrogenated product	p-TsOH	aq. MeOH	RT	2	81 (2 steps)
4	Alcohol intermediate	TEMPO, BAIB	CH <sub>2</sub> Cl <sub>2</sub>	0 to RT	1	-
5	Carboxylic acid intermediate	Benzyl alcohol, BBDI	CH <sub>2</sub> Cl <sub>2</sub>	RT	12	94 (2 steps)

Table 1: Reaction Conditions and Yields for meso-DAP Synthesis via Cross-Metathesis.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Optical Rotation [α]D
Protected meso-DAP	C <sub>38</sub> H <sub>44</sub> N <sub>2</sub> O <sub>8</sub>	650.77	73-74	-4.31° (c 1.05, CHCl <sub>3</sub> )
N-Acyl iE-DAP derivative	C <sub>55</sub> H <sub>71</sub> N <sub>3</sub> O <sub>10</sub>	934.18	90-92	-4.6° (c 1.3, CHCl <sub>3</sub> )

Table 2: Physicochemical Properties of Key Synthetic Intermediates.[\[9\]](#)

## Experimental Protocols

### Method 2: Synthesis of Fully Protected meso-DAP via Cross-Metathesis

This protocol is adapted from a published procedure.[\[9\]](#)[\[10\]](#)

#### Step 1: Cross-Metathesis of Garner Aldehyde-Derived Vinyl Glycine and Protected Allyl Glycine

- To a solution of Garner aldehyde-derived vinyl glycine (1 equivalent) and protected allyl glycine (1.2 equivalents) in dry dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), add Grubbs second-generation catalyst (5 mol%).
- Reflux the mixture under an argon atmosphere for 12 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to afford the cross-metathesis product.

#### Step 2: Hydrogenation of the Double Bond

- Dissolve the cross-metathesis product (1 equivalent) in methanol (MeOH).
- Add Platinum(IV) oxide ( $\text{PtO}_2$ , 0.1 equivalents) to the solution.
- Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.
- Filter the mixture through Celite and concentrate the filtrate under reduced pressure to yield the hydrogenated product.

#### Step 3: Hydrolysis of the Acetal

- Dissolve the hydrogenated product in a mixture of methanol and water.
- Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.2 equivalents).
- Stir the mixture at room temperature for 2 hours.

- Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain the alcohol intermediate.

#### Step 4 & 5: Oxidation and Benzylation

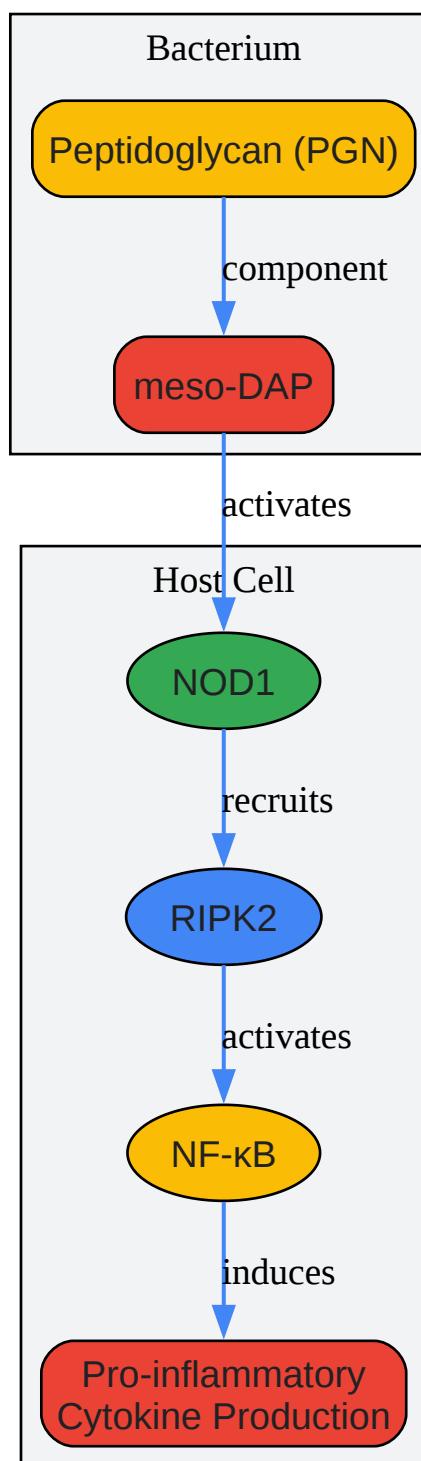
- To a solution of the alcohol intermediate (1 equivalent) in  $\text{CH}_2\text{Cl}_2$ , add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 0.1 equivalents) and (diacetoxyiodo)benzene (BAIB, 1.2 equivalents) at 0 °C.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).
- Extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$ .
- Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to give the crude carboxylic acid.
- Without further purification, dissolve the crude acid in  $\text{CH}_2\text{Cl}_2$ .
- Add benzyl alcohol (1.5 equivalents) and 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI, 1.5 equivalents).
- Stir the mixture at room temperature for 12 hours.
- Concentrate the reaction mixture and purify the residue by silica gel column chromatography to yield the fully protected meso-DAP.

## Visualizations



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Caption: Experimental workflow for the synthesis of fully protected meso-DAP.



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Caption: Simplified signaling pathway of NOD1 activation by meso-DAP.

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